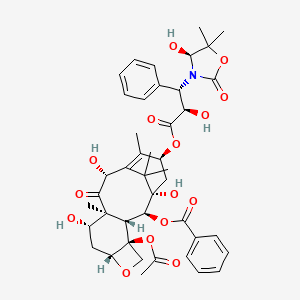

Docetaxel m1&m2, (S)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

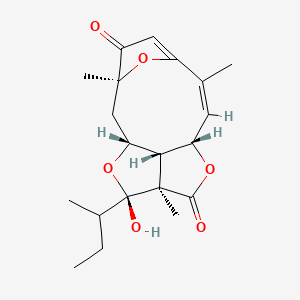

Docetaxel is a taxoid antineoplastic agent used in the treatment of various cancers, such as locally advanced or metastatic breast cancer, metastatic prostate cancer, gastric adenocarcinoma, and head and neck cancer. It is a complex diterpenoid molecule and a semisynthetic analogue of paclitaxel . Docetaxel is metabolized by the CYP3A4 isoenzyme into four metabolites: M1, M2, M3, and M4 .

準備方法

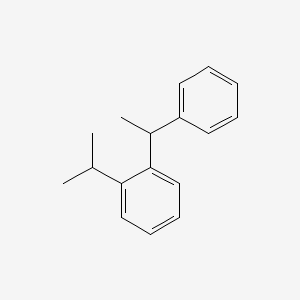

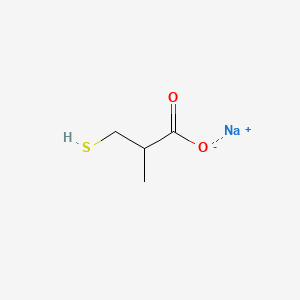

Docetaxel is derived semisynthetically from 10-deacetyl-baccatin III, which is more water-soluble than paclitaxel and is a more potent antimicrotubule agent in vitro . The synthetic route involves hydroxylation of the synthetic isobutoxy side chain, forming metabolite M2 . Industrial production methods typically involve the use of advanced organic synthesis techniques to ensure high yield and purity.

化学反応の分析

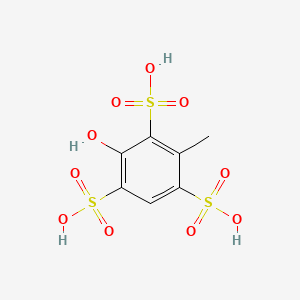

Docetaxel undergoes various chemical reactions, including hydroxylation, which is catalyzed by the CYP3A4 isoenzyme . Common reagents used in these reactions include organic solvents and catalysts that facilitate the hydroxylation process. The major products formed from these reactions are the metabolites M1, M2, M3, and M4 .

科学的研究の応用

Docetaxel has a wide range of scientific research applications, particularly in the field of cancer treatment. It is used in chemotherapy for breast cancer, head and neck cancer, stomach cancer, prostate cancer, and non-small-cell lung cancer . Additionally, docetaxel-loaded M1 macrophage-derived exosomes have been studied for their potential in chemoimmunotherapy of breast cancer . This novel drug delivery system has shown promising results in inducing naïve M0 macrophages to polarize to the M1 phenotype, leading to robust M1 activation in the immunosuppressive tumor microenvironment .

作用機序

Docetaxel works by disrupting the normal function of microtubules, thereby stopping cell division . It binds to microtubulin with high affinity in a 1:1 stoichiometric ratio, preventing cell division and promoting cell death . Compared to paclitaxel, docetaxel is two times more potent as an inhibitor of microtubule depolymerization . The molecular targets and pathways involved include the inhibition of cellular mitosis, which plays a central role in the therapy of many solid tumors .

類似化合物との比較

Docetaxel is a semisynthetic analogue of paclitaxel, which is another taxoid antineoplastic agent . While both compounds share similar mechanisms of action, docetaxel is more water-soluble and more potent as an antimicrotubule agent in vitro . Other similar compounds include cabazitaxel and larotaxel, which also belong to the taxane family of medications and are used in cancer treatment .

特性

CAS番号 |

157183-03-4 |

|---|---|

分子式 |

C43H51NO15 |

分子量 |

821.9 g/mol |

IUPAC名 |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(4S)-4-hydroxy-5,5-dimethyl-2-oxo-1,3-oxazolidin-3-yl]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C43H51NO15/c1-21-25(56-36(51)31(48)29(23-14-10-8-11-15-23)44-37(52)40(5,6)59-38(44)53)19-43(54)34(57-35(50)24-16-12-9-13-17-24)32-41(7,33(49)30(47)28(21)39(43,3)4)26(46)18-27-42(32,20-55-27)58-22(2)45/h8-17,25-27,29-32,34,37,46-48,52,54H,18-20H2,1-7H3/t25-,26-,27+,29-,30+,31+,32-,34-,37-,41+,42-,43+/m0/s1 |

InChIキー |

MZGHWPNTSVYFCV-HHQOYREHSA-N |

異性体SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)N6[C@H](C(OC6=O)(C)C)O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O |

正規SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N6C(C(OC6=O)(C)C)O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。